molecular formula C32H29FN4O3S B11977386 (5Z)-2-(2,6-dimethyl-4-morpholinyl)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-thiazol-4(5H)-one

(5Z)-2-(2,6-dimethyl-4-morpholinyl)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-thiazol-4(5H)-one

Cat. No.: B11977386
M. Wt: 568.7 g/mol
InChI Key: OCTYGOFTGQPKGB-MWLSYYOVSA-N
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Description

(5Z)-2-(2,6-dimethyl-4-morpholinyl)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-thiazol-4(5H)-one is a complex organic compound with a unique structure that includes a thiazole ring, a pyrazole ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(2,6-dimethyl-4-morpholinyl)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-thiazol-4(5H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazole ring, the pyrazole ring, and the morpholine ring, followed by their assembly into the final compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(2,6-dimethyl-4-morpholinyl)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-thiazol-4(5H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce a variety of substituted analogs.

Scientific Research Applications

(5Z)-2-(2,6-dimethyl-4-morpholinyl)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-thiazol-4(5H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (5Z)-2-(2,6-dimethyl-4-morpholinyl)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Properties

Molecular Formula

C32H29FN4O3S

Molecular Weight

568.7 g/mol

IUPAC Name

(5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-[[3-[4-[(2-fluorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C32H29FN4O3S/c1-21-17-36(18-22(2)40-21)32-34-31(38)29(41-32)16-25-19-37(26-9-4-3-5-10-26)35-30(25)23-12-14-27(15-13-23)39-20-24-8-6-7-11-28(24)33/h3-16,19,21-22H,17-18,20H2,1-2H3/b29-16-

InChI Key

OCTYGOFTGQPKGB-MWLSYYOVSA-N

Isomeric SMILES

CC1CN(CC(O1)C)C2=NC(=O)/C(=C/C3=CN(N=C3C4=CC=C(C=C4)OCC5=CC=CC=C5F)C6=CC=CC=C6)/S2

Canonical SMILES

CC1CN(CC(O1)C)C2=NC(=O)C(=CC3=CN(N=C3C4=CC=C(C=C4)OCC5=CC=CC=C5F)C6=CC=CC=C6)S2

Origin of Product

United States

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